Graphislactone A
Overview
Description
Synthesis Analysis
The total synthesis of Graphislactone A, as well as Graphislactones C, D, H, and Ulocladol, involves key steps such as Suzuki couplings for constructing the central biaryl bond and Dakin reactions for adding hydroxy groups. These syntheses are significantly more efficient than previously published methods, providing a shorter and higher yield process starting from purchasable compounds. Graphislactones E and F, which were synthesized for the first time, showed discrepancies in their spectra when compared to published data, leading to the proposal of revised structures for these compounds (Altemoeller et al., 2009).
Molecular Structure Analysis
The structural analysis of Graphislactone A and its counterparts is crucial for understanding their chemical behavior and potential applications. The molecular structure is characterized by highly oxygenated resorcylic lactone rings, which are pivotal for the compound's bioactivity. The total synthesis efforts have not only provided access to these compounds but have also facilitated the investigation of their molecular structures through spectroscopic data comparison.
Chemical Reactions and Properties
Graphislactone A's chemical reactions primarily involve the formation of its complex lactone structure, including the construction of biaryl bonds and the introduction of multiple hydroxy groups. These reactions underscore the compound's highly oxygenated nature, which is fundamental to its biological activity and chemical properties.
Physical Properties Analysis
While specific studies on the physical properties of Graphislactone A, such as melting point, solubility, and crystal structure, were not directly found in the searched papers, these properties are generally crucial for determining the compound's applicability in various domains, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of Graphislactone A, including its reactivity, stability, and interactions with biological molecules, are inferred from its synthesis and structural analysis. The presence of multiple hydroxy groups and a biaryl bond in its structure suggests that it may participate in various chemical reactions, contributing to its biological activity and potential as a therapeutic agent.
- (Altemoeller et al., 2009) - This paper presents the total synthesis of Graphislactones A, C, D, H, and Ulocladol, offering revised structures for Graphislactones E and F.
Scientific Research Applications
Antioxidant and Free Radical-Scavenging Activities : Graphislactone A exhibits strong antioxidant and free radical-scavenging properties, making it a potentially valuable agent in managing diseases initiated by oxidative damage. This was characterized in a study conducted by Song et al. (2005) where Graphislactone A was derived from the culture of Cephalosporium sp., an endophytic fungus in Trachelospermum jasminoides (Song et al., 2005).
Anticancer Activities : In another study, Graphislactone A displayed pronounced anticancer activities against SW1116 cells, with significant inhibitory concentration (IC50) values. This research highlighted its potential in cancer treatment and therapy (Zhang et al., 2005).
Biosynthesis from Lichens and Fungi : Tanahashi et al. (2003) isolated Graphislactone A-D from the cultures of Graphis prunicola, G. cognata, and G. scripta lichens. This study contributed to the understanding of the biosynthesis of these highly oxygenated resorcylic lactones, which are typical products of lichen mycobionts and fungi (Tanahashi et al., 2003).
Future Directions
The potential biological functions and therapeutic applications of GPA at the cellular and animal levels have not yet been fully investigated . Future research could explore the therapeutic potential of GPA in mitigating non-alcoholic fatty liver disease (NAFLD) and its underlying mechanisms . Further exploration of its therapeutic potential is warranted .
properties
IUPAC Name |
4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUDZVEVLDBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Graphislactone A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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